![molecular formula C13H12O2S3 B2633367 4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-51-5](/img/structure/B2633367.png)
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
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Overview
Description
Scientific Research Applications
Anti-Inflammatory Effects
The compound has been shown to have potent anti-inflammatory effects. It has been used to suppress the production of CCL-1, a T helper (Th)2-related chemokine involved in the recruitment of Th2 inflammatory cells .
Neuroprotection
The compound has been found to have neuroprotective properties. It has been used in research to study its effects on neurodegenerative diseases .
3. Treatment of Age-Related Macular Degeneration (AMD) The compound has been used in research for the treatment of AMD, a progressive eye disease that causes irreversible impairment of central vision. It has been found to attenuate the inflammatory response induced by Amyloid-β oligomers in retinal pigment epithelium cells .
Synthesis of Thieno[2,3-b]pyridines
The compound has been used in the synthesis of thieno[2,3-b]pyridine derivatives, which are an important class of heterocyclic compounds due to their pharmacological and biological utility .
Fear Memory Enhancement
The compound has been shown to be effective in enhancing fear memory retrieval of wild-type and 3xTg-AD mice by reducing the expression of TNF-α, COX-2, and iNOS .
Synthesis of Chiral Active Ingredients
The compound has been used in the synthesis of chiral active ingredients. It has been used in a process for obtaining cis-4-hydroxy-6-methyl-5, 6-dihydro-4H-thieno [2, 3-b] thiopyran-7, 7-dioxide, its enantiomers or mixtures thereof .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include various bacterial and fungal species.
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting the growth and multiplication of bacteria
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth and multiplication of bacteria and fungi.
properties
IUPAC Name |
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S3/c14-18(15)9-7-12(11-6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPFGHZQCCSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=CC=C3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
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